O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine
Description
O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine is a chiral hydroxylamine derivative characterized by a pyridin-4-yl substituent at the (1R)-position of the ethyl chain. This compound’s stereochemistry and aromatic pyridine moiety differentiate it from simpler hydroxylamine analogs.
Properties
IUPAC Name |
O-[(1R)-1-pyridin-4-ylethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10-8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTPVEMEDRWBKE-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine involves several synthetic routes and reaction conditions. One common method includes the oxidation of imines with peracids or the amination of carbonyls . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.
Chemical Reactions Analysis
O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include peracids for oxidation and carbonyl compounds for amination. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound finds applications in a wide range of scientific research fields. In chemistry, it is used for its reactivity and potential to form various products. In biology and medicine, it may be studied for its effects on biological systems and potential therapeutic applications. Industrially, it can be used in the synthesis of other compounds and materials.
Mechanism of Action
The mechanism by which O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine exerts its effects involves its reactivity with various molecular targets. The pathways involved in its reactions include the formation of intermediates that can undergo further transformations . The specific molecular targets and pathways depend on the context of its use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Hydroxylamine derivatives vary widely in substituent groups, which dictate molecular weight, polarity, and stability. Below is a comparative analysis:
Key Observations :
- The pyridinyl group in the target compound introduces aromaticity and basicity, contrasting with the electron-donating methoxy groups in O-aryl analogs .
- Chiral centers, as in the target compound, are absent in most analogs (e.g., O-ethyl or O-methoxybenzyl derivatives), suggesting enantioselective interactions in biological systems.
Analytical Detection Challenges
Differentiation of hydroxylamine derivatives in mixtures is complicated by structural similarities. For example, hydrazine and hydroxylamine require advanced chronopotentiometric methods for detection . The pyridinyl group in the target compound may alter redox properties, enabling distinct electrochemical signatures compared to aliphatic or methoxy-substituted analogs.
Research Findings and Implications
- Synthetic complexity : Pyridine’s basicity necessitates tailored synthesis protocols, contrasting with straightforward routes for methoxybenzyl derivatives .
Biological Activity
O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has a hydroxylamine functional group attached to a pyridine ring. This structure is significant as it influences the compound's interaction with biological targets, particularly enzymes and receptors involved in various signaling pathways.
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a hydroxylamine-based analogue demonstrated strong inhibitory activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC). The compound exhibited an IC50 value of 7.2 nM against the NCI-H3255 cell line harboring the EGFR L858R mutation, indicating a significant improvement over earlier compounds .
Table 1: Anticancer Activity of Hydroxylamine Analogues
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | EGFR L858R | 7.2 | |
| Hydroxylamine analogue 6 | EGFR Mutants | Single-digit nanomolar |
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies indicate that hydroxylamines can inhibit mitochondrial monoamine oxidase B (MAO-B), which is associated with neurodegenerative diseases like Parkinson's. The anti-apoptotic effects observed in dopaminergic cell lines suggest that these compounds may help protect against neuronal death induced by oxidative stress .
Case Study: Neuroprotection in SH-SY5Y Cells
A study evaluating the effects of various hydroxylamines on SH-SY5Y cells showed that this compound significantly reduced apoptosis induced by peroxynitrite donors. The results indicated that the compound enhances cell viability and reduces markers of oxidative stress.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Kinases : The compound acts as an inhibitor of key kinases involved in cancer progression, particularly those associated with EGFR signaling pathways .
- Oxidative Stress Modulation : By modulating oxidative stress responses, this compound can protect neuronal cells from damage, promoting survival under stressful conditions .
Pharmacokinetic Properties
Pharmacokinetic studies have shown that hydroxylamines can exhibit favorable absorption and distribution characteristics. For example, modifications to enhance solubility and permeability have been reported, which are crucial for effective therapeutic application .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| AUC (h·ng/mL) | 279 (at 2 mg/kg IV) |
| Half-life (h) | 2.29 |
Q & A
Q. What are the established synthetic routes for O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine, and what key reaction parameters influence yield and purity?
The synthesis of hydroxylamine derivatives typically involves nucleophilic substitution between a halogenated precursor (e.g., pyridin-4-ylethyl chloride) and hydroxylamine hydrochloride under basic conditions. For example, analogous compounds like O-(4-chlorobenzyl)hydroxylamine are synthesized using sodium carbonate as a base in an inert atmosphere . Critical parameters include:
- Temperature : Room temperature or controlled heating (e.g., 40–60°C) to avoid decomposition.
- Solvent : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reactivity.
- Purification : Recrystallization from ethanol/water mixtures improves purity. For stereochemical control, chiral precursors or enzymatic resolution methods (e.g., lipases) may be employed .
Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?
Key techniques include:
- ¹H/¹³C NMR : Hydroxylamine protons (δ 5–6 ppm, broad singlet) and pyridin-4-yl aromatic protons (δ 8.5–7.5 ppm). The stereogenic center at C1R causes splitting in ethyl group signals (δ 1.5–2.0 ppm) .
- LC-MS : Molecular ion peak (e.g., m/z ~179 for C₈H₁₁N₂O⁺) and fragmentation patterns confirm molecular weight .
- IR Spectroscopy : Stretching vibrations for -NHOH (~3300 cm⁻¹) and pyridine ring (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the stereochemistry at the (1R)-pyridin-4-ylethyl position influence biological activity, and what chiral resolution methods are effective?
Stereochemistry impacts binding to biological targets (e.g., enzymes or receptors). For example, (R)-enantiomers of hydroxylamine derivatives show enhanced inhibition of IDO1 (Indoleamine 2,3-dioxygenase 1) compared to (S)-forms . Effective resolution methods include:
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions, and how do they compare with experimental results?
Density Functional Theory (DFT) at the B3LYP/6-311+G(2df,2p) level predicts transition states and activation barriers. For example, hydroxylamine derivatives exhibit dual reactivity (O- vs. N-acylation), with calculated ΔG‡ values differing by ~1.2 kcal/mol . Experimental validation via kinetic studies (e.g., monitoring reaction rates via UV-Vis or LC-MS) can resolve discrepancies between theoretical and observed product ratios .
Q. How to resolve contradictions between theoretical predictions and experimental outcomes in reaction mechanisms involving this compound?
Discrepancies often arise from solvation effects or unaccounted catalytic pathways. Strategies include:
- Solvent Modeling : Use Polarizable Continuum Model (PCM) to incorporate solvation free energies .
- Isotopic Labeling : Track reaction pathways (e.g., ¹⁵N-labeled hydroxylamine) .
- Advanced Spectroscopy : In situ FTIR or Raman spectroscopy to detect intermediates .
Safety and Handling
Q. What are the GHS hazard classifications for handling this compound, and what PPE is required?
Based on analogous hydroxylamine derivatives, this compound is likely classified as:
- Acute Toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Safety Measures : Use nitrile gloves, chemical goggles, and fume hoods. Store in airtight containers under nitrogen .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
